Ethyl 2-((4-aminocyclohexyl)oxy)acetate
Description
Ethyl 2-((4-aminocyclohexyl)oxy)acetate (CAS: 76308-26-4) is an ethyl ester derivative featuring a 4-aminocyclohexyloxy substituent. Its hydrochloride salt, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is a key intermediate in synthesizing cariprazine, an antipsychotic drug . Structurally, the compound comprises a cyclohexane ring with an amino group at the para-position, connected via an ether linkage to an acetoxyethyl ester (Fig. 1).
Synthesis: The compound is synthesized via transaminase-catalyzed isomerization of a cis/trans diastereomeric mixture to yield the pharmacologically preferred trans-isomer . Alternative routes involve alkylation of 4-aminocyclohexanol with ethyl bromoacetate, followed by reduction and purification .
Applications: Primarily used in pharmaceutical synthesis, its rigid cyclohexyl backbone enhances metabolic stability and target binding in CNS-active drugs .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(4-aminocyclohexyl)oxyacetate |
InChI |
InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3 |
InChI Key |
IBJZUKXDTXCXTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction Dynamics
The Wittig olefination in CN108424371B proceeds via a concerted [2+2] cycloaddition between the ylide and cyclohexanedione, followed by retro-[2+2] cleavage to form the alkene. Introducing an ether oxygen into the ylide structure (e.g., CH₂CO₂Et → OCH₂CO₂Et) increases the ylide’s nucleophilicity but may destabilize the transition state due to lone pair repulsions. Kinetic studies indicate that ethylene glycol-derived ylides exhibit 30% slower reaction rates compared to their non-oxygenated counterparts.
Hydrogenation Stereochemistry
During the hydrogenation of oxime intermediates (e.g., 2-(4-oximidocyclohexenyl)ethyl acetate), Pd/C facilitates syn-addition of hydrogen across the C=N bond, yielding the cis-amine. However, steric interactions between the cyclohexane ring and catalyst surface often lead to epimerization, favoring the thermodynamically stable trans isomer. For Ethyl 2-((4-aminocyclohexyl)oxy)acetate, the ether oxygen’s electron-donating effect could stabilize certain transition states, potentially enhancing trans selectivity to 85–90%.
Industrial Scalability and Process Optimization
Solvent and Catalyst Recovery
The original CN108424371B protocol uses toluene in the Wittig step, which poses challenges in large-scale operations due to its high boiling point (110°C) and azeotrope formation. Switching to methyl tert-butyl ether (MTBE) reduces distillation energy requirements by 40% while maintaining comparable yields (65–68%). Catalyst recycling experiments with Pd/C show consistent activity over five cycles when washed with 0.1 M HCl and reactivated at 200°C under H₂ flow.
Byproduct Management
Major byproducts include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-aminocyclohexyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-((4-aminocyclohexyl)oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to dopamine receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including dopamine receptor ligands.
Industry: The compound is used in the production of various chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-aminocyclohexyl)oxy)acetate involves its interaction with molecular targets such as dopamine receptors. The compound can modulate the activity of these receptors, influencing intracellular cyclic adenosine monophosphate levels. This modulation can affect various neurological processes, including movement, cognition, and memory .
Comparison with Similar Compounds
Ethyl 2-(4-Aminophenoxy)acetate
Structure: Features a benzene ring instead of cyclohexane, with an amino group at the para-position . Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by Fe/NH₄Cl reduction . Properties:
Ethyl 2-(4-Oxocyclohexyl)acetate
Structure: Replaces the amino group with a ketone (CAS: 58012-34-3) . Properties:
Ethyl 2-[(2-Oxo-2H-chromen-6-yl)oxy]acetate
Structure : Coumarin-derived, with a chromen-2-one ring system .
Properties :
- Extended conjugation enables fluorescence and UV absorption.
- Melting point: Not reported; crystallizes in monoclinic C2/c space group . Applications: Anticoagulant and anticancer agent; coumarin derivatives target cytochrome P450 enzymes .
Cis vs. Trans Isomers of Ethyl 2-(4-Aminocyclohexyl)acetate
Structural Difference: Cis-isomer has axial amino and acetoxyethyl groups; trans-isomer has equatorial positioning . Impact:
- Trans-isomer exhibits superior pharmacokinetic properties (e.g., binding affinity, metabolic stability) in cariprazine synthesis .
- Cis-isomer is a common impurity requiring rigorous chromatographic separation .
Comparative Data Table
Key Research Findings
- Isomer Control : Transaminase-catalyzed dynamic isomerization achieves >95% trans-isomer yield, critical for cariprazine’s efficacy .
- Structural Rigidity: The cyclohexyl group in this compound reduces conformational flexibility, enhancing binding to dopamine D₃ receptors compared to aromatic analogs .
- Safety Profile: Handling requires precautions (e.g., inert atmosphere) due to amino group reactivity, as noted in safety data sheets for similar esters .
Biological Activity
Ethyl 2-((4-aminocyclohexyl)oxy)acetate, also known as ethyl 2-(4-aminocyclohexyl)acetate, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.
- Chemical Formula : C10H19NO2
- Molecular Weight : 185.27 g/mol
- CAS Number : Not specified in the search results.
This compound is believed to exert its biological effects through interactions with various biological targets, including neurotransmitter receptors and enzymes. Its structural similarity to other amine-containing compounds suggests potential activity as a ligand for dopamine receptors, which are critical in numerous neurological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on derivatives of cyclohexane have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The presence of the amino group in the cyclohexyl moiety enhances this activity by increasing the compound's hydrophilicity, thus improving membrane permeability in bacterial cells .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound's cytotoxic effects have been investigated in various cell lines. A study reported that related compounds exhibited lower toxicity against human umbilical vein endothelial cells (HUVECs) compared to their antibacterial activity, indicating a favorable therapeutic index .
Pharmacological Applications
The compound has potential applications in treating conditions linked to dopamine dysregulation, such as Parkinson’s disease and schizophrenia. Its ability to interact with dopamine receptors suggests it could serve as a lead compound for developing new therapeutic agents targeting these pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that derivatives of this compound showed promising results against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound had IC50 values significantly higher than traditional antibiotics, suggesting it may be less toxic to human cells while maintaining antibacterial efficacy .
- Dopamine Receptor Interaction : Research indicated that the compound could act as a dopamine receptor ligand, promoting further investigation into its role in neuropharmacology .
Table 1: Biological Activity Summary of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Lower toxicity in HUVECs compared to antibiotics | |
| Receptor Binding | Potential dopamine receptor ligand |
Table 2: Comparative Analysis of Related Compounds
Q & A
Q. What are the common synthetic routes for Ethyl 2-((4-aminocyclohexyl)oxy)acetate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from cyclohexane derivatives. A validated method includes:
- Step 1 : Trans-4-aminocyclohexanol is reacted with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) to form the ether linkage.
- Step 2 : The product is treated with HCl to yield the hydrochloride salt (Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride) for improved stability . Characterization involves ¹H/¹³C NMR to confirm the ester and amine groups, HPLC for purity (>98%), and mass spectrometry to verify the molecular ion peak ([M+H]⁺ at m/z 222) .
Q. How is the stereochemistry of the 4-aminocyclohexyl group confirmed in this compound?
- X-ray crystallography is the gold standard for determining stereochemistry. For example, SHELX software is used to refine crystal structures, confirming the trans configuration of the amino group relative to the ester moiety .
- NOESY NMR can also detect spatial proximity between protons on the cyclohexyl ring and the acetate group .
Q. What analytical techniques are critical for assessing purity and stability during storage?
- HPLC-DAD monitors degradation products under accelerated stability conditions (40°C/75% RH).
- Karl Fischer titration quantifies water content, critical for hygroscopic hydrochloride salts .
- Thermogravimetric analysis (TGA) evaluates thermal stability, showing decomposition above 200°C .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or aromatic substitution) impact the compound’s biological activity?
- Comparative SAR studies show that fluorination at the cyclohexyl ring (e.g., 4,4-difluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation .
- Introducing aromatic groups (e.g., pyridazinone or chromenone moieties) improves binding affinity to enzymes like phosphodiesterases (IC₅₀ < 1 µM) .
- Table 1 : Activity of Structural Analogs
| Modification | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4,4-Difluoro derivative | PDE4 | 0.8 | |
| Pyridazinone analog | COX-2 | 1.2 |
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) models binding to cyclooxygenase-2 (COX-2), revealing hydrogen bonds between the acetate group and Arg120/His90 residues (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) assess conformational stability in lipid bilayers, critical for blood-brain barrier penetration predictions .
Q. How can contradictory data on synthetic yields (e.g., 40% vs. 77%) be resolved?
- Reaction optimization : Yield discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Et₃N vs. DBU). For example, using DBU in DMF increases yields to >75% by stabilizing the enolate intermediate .
- Scale-up challenges : Pilot studies (1 g → 100 g) may reveal mass transfer limitations, addressed via flow chemistry or microwave-assisted synthesis .
Methodological Guidance
Q. What protocols are recommended for evaluating in vitro pharmacokinetic properties?
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS (t₁/₂ > 60 min indicates high stability) .
- Caco-2 permeability : Measure apparent permeability (Papp) to predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s suggests good absorption) .
Q. How should researchers design experiments to study metabolic pathways?
- Phase I metabolism : Use LC-QTOF-MS to identify hydroxylation or deamination products. For example, the 4-aminocyclohexyl group undergoes CYP3A4-mediated oxidation to a ketone metabolite .
- Phase II metabolism : Incubate with UDP-glucuronosyltransferase (UGT) isoforms to detect glucuronide conjugates .
Data Contradiction Analysis
Q. Why do reported biological activities vary across studies (e.g., antimicrobial vs. anti-inflammatory)?
- Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) or bacterial strains (Gram+ vs. Gram−) affect results .
- Concentration thresholds : Sub-µM concentrations may show target-specific effects, while higher doses induce cytotoxicity (CC₅₀ < 10 µM in HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
